molecular formula C42H74N10O12S B12320958 2-[[2-[2-[[2-[[2-[[1-[2-[[2-[(2,4-Diamino-4-oxobutanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

2-[[2-[2-[[2-[[2-[[1-[2-[[2-[(2,4-Diamino-4-oxobutanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

Cat. No.: B12320958
M. Wt: 943.2 g/mol
InChI Key: OLLATZWLQXKRHY-UHFFFAOYSA-N
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Description

The compound “2-[[2-[2-[[2-[[2-[[1-[2-[[2-[(2,4-Diamino-4-oxobutanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid” is a complex organic molecule with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis may include protecting agents like tert-butyloxycarbonyl (Boc) and coupling reagents such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of such complex molecules often involves automated synthesis using solid-phase peptide synthesis (SPPS) techniques. This allows for the efficient assembly of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of amino groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be used in the study of enzyme-substrate interactions, protein folding, and other biochemical processes. Its structure allows it to interact with various biological molecules.

Medicine

In medicine, the compound may have potential applications as a drug or drug precursor. Its ability to interact with biological targets makes it a candidate for therapeutic development.

Industry

In industry, the compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. It may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-4-oxobutanoic acid: A simpler analog with fewer functional groups.

    4-Methylpentanoyl amino acids: Compounds with similar side chains but different core structures.

Uniqueness

The uniqueness of the compound lies in its complex structure, which allows for multiple interactions and reactivity. This makes it a valuable tool in research and industrial applications.

Properties

Molecular Formula

C42H74N10O12S

Molecular Weight

943.2 g/mol

IUPAC Name

2-[[2-[2-[[2-[[2-[[1-[2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C42H74N10O12S/c1-19(2)17-27(47-35(56)25(43)18-29(44)54)37(58)49-31(21(5)6)41(62)52-15-12-13-28(52)38(59)46-26(14-16-65-11)36(57)48-30(20(3)4)39(60)45-23(9)34(55)51-33(24(10)53)40(61)50-32(22(7)8)42(63)64/h19-28,30-33,53H,12-18,43H2,1-11H3,(H2,44,54)(H,45,60)(H,46,59)(H,47,56)(H,48,57)(H,49,58)(H,50,61)(H,51,55)(H,63,64)

InChI Key

OLLATZWLQXKRHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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